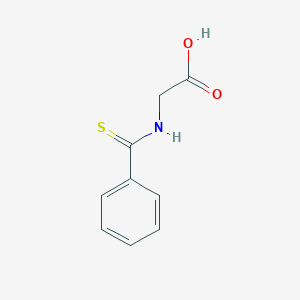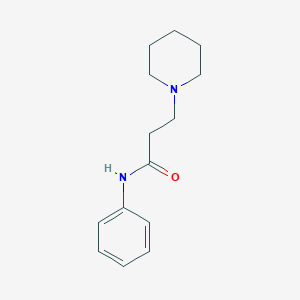
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine, also known as CIMP, is a synthetic compound that has been widely used in scientific research to investigate its biological and biochemical effects. CIMP has been synthesized through various methods, and its mechanism of action has been studied to understand its potential applications in different fields of research.
Mecanismo De Acción
The mechanism of action of 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine is complex and involves multiple pathways. 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been shown to inhibit IDO, an enzyme that catalyzes the breakdown of tryptophan, leading to the accumulation of tryptophan metabolites that have immunosuppressive effects. 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has also been shown to inhibit the activity of other enzymes, including glycogen synthase kinase 3β (GSK3β), which plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has also been shown to have anti-inflammatory effects and to reduce oxidative stress, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has several advantages for lab experiments, including its high purity and stability, its well-characterized synthesis method, and its potential to target multiple biological pathways. However, 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine also has some limitations, including its high cost, limited availability, and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine, including the development of new analogs with improved potency and selectivity, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action in different biological pathways. Additionally, the development of new methods for the synthesis of 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine and its analogs may help to overcome some of the limitations associated with its use in scientific research.
Métodos De Síntesis
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine can be synthesized through various methods, including the reaction of 4-chloro-6-nitro-5-pyrimidinamine with indole in the presence of palladium catalysts, or by reacting 4-chloro-6-amino-5-pyrimidinamine with indole in the presence of a base. The synthesis of 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been optimized to produce high yields and purity, and the compound has been characterized using various analytical techniques, including NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been used to study the role of indoleamine 2,3-dioxygenase (IDO) in neuroinflammation and neurodegenerative diseases. In drug discovery, 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been used as a lead compound for developing new drugs targeting various biological pathways.
Propiedades
Fórmula molecular |
C12H9ClN4 |
|---|---|
Peso molecular |
244.68 g/mol |
Nombre IUPAC |
4-chloro-6-indol-1-ylpyrimidin-5-amine |
InChI |
InChI=1S/C12H9ClN4/c13-11-10(14)12(16-7-15-11)17-6-5-8-3-1-2-4-9(8)17/h1-7H,14H2 |
Clave InChI |
ZDKAWQINGKZLDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN2C3=C(C(=NC=N3)Cl)N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2C3=C(C(=NC=N3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246396.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B246397.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B246399.png)

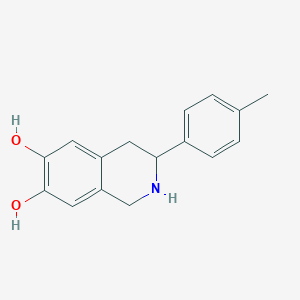
![Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B246406.png)
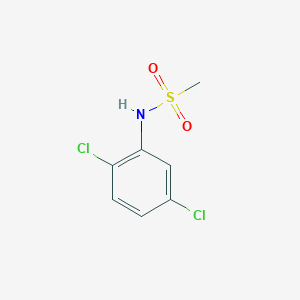
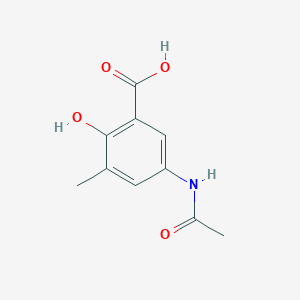
![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)
![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)
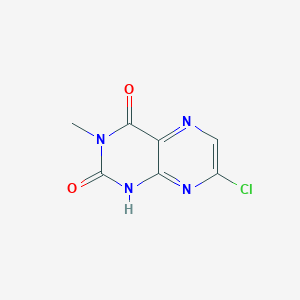
![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
